5-(Piperidin-1-yl)nicotinic acid chemical structure and properties
5-(Piperidin-1-yl)nicotinic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Piperidin-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating a piperidine moiety with a nicotinic acid scaffold, this molecule presents a unique structural framework with potential for diverse pharmacological applications. This document delves into its chemical structure, physicochemical properties, synthesis, and potential biological activities, offering a foundational resource for researchers in the field.
Core Molecular Identity
5-(Piperidin-1-yl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), where a piperidine ring is attached at the 5-position of the pyridine ring. This substitution significantly influences the molecule's polarity, basicity, and steric profile, thereby modulating its potential interactions with biological targets.
Chemical Structure
The chemical structure of 5-(Piperidin-1-yl)nicotinic acid is characterized by a pyridine-3-carboxylic acid core with a piperidin-1-yl group at the C5 position.
Caption: Proposed synthesis workflow for 5-(Piperidin-1-yl)nicotinic acid.
Detailed Experimental Protocol (Hypothetical)
Materials:
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5-Bromonicotinic acid
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Piperidine
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromonicotinic acid (1 equivalent) in DMF.
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Addition of Reagents: Add potassium carbonate (2-3 equivalents) and piperidine (1.1-1.5 equivalents) to the solution.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic and Analytical Characterization
While specific experimental spectra for 5-(Piperidin-1-yl)nicotinic acid are not publicly available, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data. [1][2]The expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperidine ring. The aromatic protons will appear in the downfield region, while the aliphatic protons of the piperidine ring will be in the upfield region. The carboxylic acid proton will likely be a broad singlet.
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¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine and piperidine rings, as well as the carboxyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-N stretching vibrations, and C-H stretching of the aromatic and aliphatic components.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the piperidine ring.
Potential Pharmacological and Biological Activities
The pharmacological profile of 5-(Piperidin-1-yl)nicotinic acid has not been extensively studied. However, the constituent moieties, nicotinic acid and piperidine, are present in numerous biologically active compounds, suggesting potential therapeutic applications.
Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including lipid-lowering effects. [3]The piperidine scaffold is a common feature in many pharmaceuticals, contributing to their central nervous system activity and other pharmacological effects. The combination of these two pharmacophores in 5-(Piperidin-1-yl)nicotinic acid could lead to novel biological activities.
Caption: Potential biological targets and effects of 5-(Piperidin-1-yl)nicotinic acid.
Safety and Handling
Based on available information from commercial suppliers, 5-(Piperidin-1-yl)nicotinic acid is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. [1] Hazard Statements:
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H302: Harmful if swallowed. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-(Piperidin-1-yl)nicotinic acid is a compound with a promising chemical structure for further investigation in drug discovery. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its known properties and a framework for future research. Further studies are warranted to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 36995464, 5-Chloro-6-(4-(ethoxycarbonyl)-1-piperidinyl)-3-pyridinecarboxylic acid. [Link]
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PubMed. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. [Link]
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Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
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MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
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PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
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PubMed. One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. [Link]
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ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
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PubMed. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. [Link]
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National Institutes of Health. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]
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